Cas no 1804403-61-9 (2,6-Bis(trifluoromethyl)-3-fluorobenzylamine)
2,6-Bis(trifluoromethyl)-3-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine
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- Inchi: 1S/C9H6F7N/c10-6-2-1-5(8(11,12)13)4(3-17)7(6)9(14,15)16/h1-2H,3,17H2
- InChI Key: BIJXWSUBDSXJTI-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(F)(F)F)C(CN)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 2.6
- Topological Polar Surface Area: 26
2,6-Bis(trifluoromethyl)-3-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012001081-1g |
2,6-Bis(trifluoromethyl)-3-fluorobenzylamine |
1804403-61-9 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
2,6-Bis(trifluoromethyl)-3-fluorobenzylamine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine
2,6-Bis(trifluoromethyl)-3-fluorobenzylamine: A Comprehensive Overview
The compound with CAS No. 1804403-61-9, commonly referred to as 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzene ring substituted with two trifluoromethyl groups at the 2 and 6 positions, a fluorine atom at the 3 position, and an amino group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine. Researchers have explored various strategies, including direct arylation, magnesium-mediated coupling, and transition metal catalysis, to construct this compound. These methods not only enhance the scalability of production but also improve the overall purity and yield of the final product. For instance, a study published in *Organic Letters* demonstrated the use of a palladium-catalyzed coupling reaction to synthesize this compound with high efficiency.
The electronic properties of 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine make it an excellent candidate for applications in drug discovery. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can modulate the electronic environment of the benzene ring and influence the compound's reactivity. This property is particularly useful in designing bioactive molecules with specific pharmacokinetic profiles. Recent studies have highlighted its potential as a lead compound in the development of antidepressants and anti-inflammatory agents.
In addition to its role in medicinal chemistry, 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine has found applications in materials science. Its ability to act as a versatile linker or functional group modifier makes it valuable in the synthesis of advanced materials such as polymer-based sensors and nanostructured composites. For example, researchers have utilized this compound to create stimuli-responsive polymers that exhibit reversible changes in their physical properties under external stimuli like temperature or pH.
The environmental impact and safety profile of 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine are critical considerations for its large-scale use. Studies conducted under environmentally relevant conditions have shown that this compound exhibits moderate biodegradability and low toxicity to aquatic organisms. However, further research is needed to fully understand its long-term effects on ecosystems and human health.
In conclusion, 2,6-Bis(trifluoromethyl)-3-fluorobenzylamine (CAS No. 1804403-61-9) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future innovations within chemistry and related fields.
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